Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate
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Overview
Description
The compound “Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate” is an ester derived from a tetramethylphenyl-substituted butanoic acid . The presence of the ester functional group (COO-) suggests that it might have been synthesized through an esterification reaction.
Synthesis Analysis
While specific synthesis methods for this compound are not available, esters are typically synthesized through a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. In this case, the carboxylic acid would be 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid and the alcohol would be ethanol .Molecular Structure Analysis
The molecular structure of this compound would include a tetramethylphenyl group attached to a butanoic acid backbone, with an ester functional group at one end . The tetramethylphenyl group is a benzene ring substituted with four methyl groups, which could contribute to the compound’s overall stability and possibly influence its reactivity.Scientific Research Applications
Enzymatic Catalysis and Biocatalysis
A study by Shimizu et al. (1990) explored the enzyme-catalyzed asymmetric reduction of a similar compound, ethyl 4-chloro-3-oxobutanoate, using microbial aldehyde reductase. This process, conducted in an organic solvent-water diphasic system, highlighted the potential of biocatalysis in organic synthesis, particularly for compounds like Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate (Shimizu et al., 1990).
Synthesis of Heterocycles
Honey et al. (2012) demonstrated that Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles. This suggests potential pathways for synthesizing complex heterocycles using Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate (Honey et al., 2012).
Organocatalytic Reactions
Yan et al. (2012) explored the asymmetric conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes, followed by intramolecular cyclization, yielding tetronic acid derivatives. This indicates the utility of Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate in organocatalytic reactions to produce valuable organic compounds (Yan et al., 2012).
Antioxidant and Antimicrobial Studies
Research by Kumar et al. (2016) on a similar compound, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, involved its synthesis and investigation for antimicrobial and antioxidant properties. This suggests that Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate could have potential applications in developing antimicrobial and antioxidant agents (Kumar et al., 2016).
Photocyclization Reactions
Hasegawa et al. (1990) studied the photocyclization of 2-(dialkylamino)ethyl esters of γ-oxo acids, including compounds similar to Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate. This research indicates the potential of such compounds in photochemical synthesis and the formation of complex cyclic structures (Hasegawa et al., 1990).
Growth Regulation in Plants
Stanchev et al. (2010) examined the growth-regulating activity of 4-hydroxycoumarin derivatives, which are structurally related to Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate, on soybean plants. This study suggests potential applications of Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate in agricultural science, particularly in plant growth regulation (Stanchev et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-6-19-15(18)8-7-14(17)16-12(4)10(2)9-11(3)13(16)5/h9H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJXGESNOSHMBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C(=CC(=C1C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645856 |
Source
|
Record name | Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate | |
CAS RN |
40888-48-0 |
Source
|
Record name | Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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